molecular formula C10H14S B146185 4-tert-Butylthiophenol CAS No. 2396-68-1

4-tert-Butylthiophenol

Cat. No. B146185
Key on ui cas rn: 2396-68-1
M. Wt: 166.29 g/mol
InChI Key: GNXBFFHXJDZGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04304735

Procedure details

To a mixture of 1100 grams (10.0 moles) of thiophenol, and 300 grams of boron trifluoride-phosphoric acid complex was slowly added, with stirring, 620 grams (10.9 moles) of isobutylene at 0° C. After addition was complete the mixture was stirred at 0°-10° C. for two hours. The mixture was then heated to 70° C. and stirred at 70°-75° C. for two hours. The reaction mixture was cooled to 25° C. and the organic layer was separated from the lower catalyst layer and added to 500 ml of toluene. The toluene layer was washed four times with 1000-ml portions of water and then dried with magnesium sulfate. The toluene was evaporated from the mixture in vacuo and the residue was distilled in a 10-tray column to give 1120 grams of 4-(tert-butyl)thiophenol, b.p. 58°-60°/1.00 mm (yield 68%). The nmr spectrum agreed with the structure. The residue from the above distillation was 470 grams of tert-butyl 4-(tert-butyl)phenyl sulfide. Neuworth et al (1963) report b.p. 120°/20 mm for 4-(tert-butyl)thiophenol.
Quantity
1100 g
Type
reactant
Reaction Step One
Quantity
620 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9](=[CH2:11])[CH3:10]>>[C:9]([C:4]1[CH:5]=[CH:6][C:1]([SH:7])=[CH:2][CH:3]=1)([CH3:11])([CH3:10])[CH3:8]

Inputs

Step One
Name
Quantity
1100 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Two
Name
Quantity
620 g
Type
reactant
Smiles
CC(C)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
was stirred at 0°-10° C. for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at 70°-75° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the lower catalyst layer
ADDITION
Type
ADDITION
Details
added to 500 ml of toluene
WASH
Type
WASH
Details
The toluene layer was washed four times with 1000-ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated from the mixture in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in a 10-tray column

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 1120 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.